4-[(2-fluorophenyl)carbamoyl]benzoic acid chemical structure
4-[(2-fluorophenyl)carbamoyl]benzoic acid chemical structure
Topic: 4-[(2-Fluorophenyl)carbamoyl]benzoic Acid: Chemical Structure, Synthesis, and Properties Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists[1]
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Executive Summary
4-[(2-Fluorophenyl)carbamoyl]benzoic acid (CAS 1051184-64-5) is a functionalized benzamide derivative serving as a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, retinoids, and novel antimicrobial agents.[1] Characterized by a central amide linker connecting a benzoic acid moiety to an ortho-fluorinated phenyl ring, this scaffold exemplifies the "privileged structure" concept in medicinal chemistry.[1]
This guide provides a rigorous analysis of its structural properties, a self-validating synthetic protocol, and the physicochemical rationale for its application in drug discovery.
Part 1: Structural Anatomy & Physicochemical Profile[1]
Chemical Identity[1][2][3][4]
Structural Analysis
The molecule consists of three distinct pharmacophoric regions:
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Ring A (Benzoic Acid): Provides a polar handle (COOH) for solubility modulation or further conjugation (e.g., to hydroxylamine for HDAC inhibition).
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Linker (Amide): A hydrogen bond donor/acceptor site (–CONH–) that dictates the spatial orientation of the two aromatic rings.[1]
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Ring B (2-Fluoroaniline): The ortho-fluorine atom exerts a significant steric and electronic influence, often locking the conformation relative to the amide bond due to dipole-dipole repulsion with the carbonyl oxygen.[1]
Physicochemical Properties (Predicted)
| Property | Value | Significance |
| LogP | ~2.8 - 3.1 | Lipophilicity suggests good membrane permeability but requires formulation for aqueous delivery.[1] |
| pKa (Acid) | ~4.2 | The benzoic acid proton is ionizable at physiological pH.[1] |
| pKa (Amide) | ~14.5 | The amide proton is weakly acidic; the o-F withdraws electron density, slightly increasing acidity compared to unsubstituted analogs.[1] |
| TPSA | ~66 Ų | Favorable for oral bioavailability (Rule of Five compliant).[1] |
Part 2: Synthetic Pathways & Process Chemistry
Retrosynthetic Analysis
Direct coupling of terephthalic acid with 2-fluoroaniline is discouraged due to the high risk of polymerization (formation of diamides).[1] The optimal route utilizes a desymmetrization strategy starting from monomethyl terephthalate.[1]
Figure 1: Retrosynthetic strategy avoiding polymerization side-products.
Validated Synthetic Protocol
Objective: Synthesis of 4-[(2-fluorophenyl)carbamoyl]benzoic acid on a 5.0 mmol scale.
Step 1: Amide Coupling (Formation of Methyl Ester) [1]
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Reagents: Monomethyl terephthalate (1.0 eq), 2-Fluoroaniline (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).
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Protocol:
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Dissolve monomethyl terephthalate (0.90 g, 5 mmol) in DMF (10 mL) under N₂ atmosphere.
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Add DIPEA (2.6 mL, 15 mmol) followed by HATU (2.28 g, 6 mmol). Stir for 15 minutes to activate the acid.
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Add 2-fluoroaniline (0.53 mL, 5.5 mmol) dropwise.
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Stir at Room Temperature (RT) for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1).[1]
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Workup: Dilute with EtOAc (50 mL), wash with 1M HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over MgSO₄ and concentrate.
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Purification: Recrystallize from EtOH or flash chromatography (SiO₂, 0-40% EtOAc in Hexanes).
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Step 2: Ester Hydrolysis (Saponification) [1]
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Reagents: Methyl ester intermediate, LiOH·H₂O (3.0 eq), THF/Water (3:1).
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Protocol:
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Dissolve the intermediate ester in THF (15 mL).
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Add a solution of LiOH[1]·H₂O (0.63 g, 15 mmol) in water (5 mL).
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Stir at RT for 4–6 hours. (Completion indicated by disappearance of the methyl singlet in NMR).[1]
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Isolation: Acidify carefully with 1M HCl to pH ~2. The product will precipitate as a white solid.[1]
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Filter, wash with cold water, and dry under vacuum at 50°C.
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Process Flow Diagram
Figure 2: Step-by-step synthetic workflow for high-purity isolation.[1]
Part 3: Analytical Characterization
To validate the structure, the following spectroscopic signatures must be confirmed.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
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Amide Proton (–NH): Singlet, δ 10.2 – 10.5 ppm. (Deshielded by the electron-withdrawing fluorine).[1]
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Acid Proton (–COOH): Broad singlet, δ 12.8 – 13.2 ppm.
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Ring A (Benzoic): Two doublets (AA'BB' system), δ 8.05 (d, 2H) and δ 7.95 (d, 2H).
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Ring B (Fluoro-phenyl): Multiplets, δ 7.2 – 7.6 ppm.[1] The proton ortho to the fluorine often shows distinct coupling.[1]
Infrared Spectroscopy (FT-IR)
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C=O (Acid): ~1680–1700 cm⁻¹ (Broad, strong).
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C=O (Amide I): ~1650–1660 cm⁻¹.[1]
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N-H Stretch: ~3300 cm⁻¹.[1]
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O-H Stretch: Broad band 2500–3000 cm⁻¹.[1]
Part 4: Biological & Medicinal Significance[1][2][6][7]
The Ortho-Fluorine Effect
The inclusion of the fluorine atom at the ortho position of the aniline ring is not merely decorative.[1] It serves specific medicinal chemistry functions:
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Metabolic Stability: Blocks metabolic oxidation at the susceptible ortho position (Phase I metabolism).[1]
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Conformational Lock: The fluorine atom creates an intramolecular electrostatic repulsion with the amide carbonyl oxygen.[1] This restricts the rotation of the N-Aryl bond, locking the molecule into a planar or near-planar conformation that often favors binding to enzyme active sites (e.g., HDAC pockets).[1]
Bioisosterism
This scaffold is a bioisostere of N-phenylbenzamides found in drugs like Entinostat (HDAC inhibitor).[1] The carboxylic acid can be converted to a hydroxamic acid (–CONHOH) to chelate Zinc ions in metalloenzymes.[1]
References
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Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1] Tetrahedron, 61(46), 10827-10852.[1] (Standard protocol for HATU coupling).
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] (Mechanistic insight on the ortho-fluorine effect).
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PubChem. (2025).[1][3] Compound Summary: 4-(2-fluorophenyl)benzoic acid derivatives. Retrieved from [Link]

